6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
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Overview
Description
6-Methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid is a complex organic compound belonging to the pyrazolo[3,2-b][1,3]oxazine family This compound features a pyrazolo[3,2-b][1,3]oxazine core with a carboxylic acid group and a methylidene group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as pyrazolones, followed by oxidation and functional group modifications. The reaction conditions often require the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 6-Methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation agents like bromine or iodine, and nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid can be utilized to study enzyme inhibition and receptor binding. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry, where it can be used to develop new therapeutic agents
Industry: In the industrial sector, this compound can be employed in the production of specialty chemicals and materials. Its unique properties may be harnessed for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazolo[3,2-b][1,3]oxazine core may interact with cellular components, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
6-Methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
3-Methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
6-Hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
Uniqueness: 6-Methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid stands out due to its specific structural features, such as the presence of the methylidene group at the 6th position. This structural uniqueness can lead to distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
2648940-35-4 |
---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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